![molecular formula C20H19Cl3N2O2 B606899 N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYM50358 HCl is a selective S1P4 antagonist.
作用機序
Target of Action
The primary target of CYM 50358 hydrochloride is the Sphingosine-1-phosphate receptor 4 (S1P4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in various cellular processes.
Mode of Action
CYM 50358 hydrochloride acts as a potent and selective antagonist for the S1P4 receptor . It binds to this receptor and inhibits its activity, with an IC50 value of 25 nM .
Pharmacokinetics
It is soluble in water and dmso, which suggests it could have good bioavailability .
生物活性
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride, also known as CYM 50358, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C20H18Cl2N2O2
- Molecular Weight : 389.28 g/mol
- CAS Number : 1314212-39-9
- Solubility : Soluble in water and DMSO at concentrations up to 100 mM.
- Physical State : Off-white solid.
CYM 50358 primarily acts as a selective antagonist for the Sphingosine-1-phosphate receptor 4 (S1P4) . This receptor is implicated in various cellular processes including cell proliferation and migration, making it a significant target in cancer therapy. The compound's interaction with S1P4 suggests a potential role in modulating immune responses and tumor microenvironments.
Anti-Cancer Activity
Recent studies have demonstrated the anti-cancer efficacy of CYM 50358 across several human cancer cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- Huh-7 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
In vitro assays indicated that CYM 50358 exhibits significant cytotoxic effects, with cell viability dropping to as low as 33.29% at a concentration of 20 μg/mL against HepG2 cells. This activity is comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing its effectiveness against various bacterial and fungal strains, it demonstrated notable inhibition zones ranging from 9–17 mm , with minimum inhibitory concentrations (MICs) between 150.7–295 μg/mL . This positions CYM 50358 as a potential candidate for developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of CYM 50358 indicates that substituents on the phenyl ring significantly influence its biological activity. Electron-donating groups enhance anti-cancer properties while specific halogen substitutions increase binding affinity to target receptors .
Substituent | Activity Level | Notes |
---|---|---|
Para-methyl | High | Enhanced anti-cancer activity |
Nitro group (ortho, meta, para) | Variable | Significant anti-cancer potential observed |
Chlorine atoms | High | Strong interactions with urease enzyme |
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study evaluated several carbamothioyl-furan derivatives including CYM 50358. The results highlighted its superior anti-cancer activity compared to other derivatives tested .
- Toxicity Assessment : Hemolytic activity tests indicated low toxicity levels for CYM 50358, with hemolysis percentages significantly lower than conventional compounds used as references .
- Pharmacokinetics Insights : Investigations into similar compounds suggest that CYM 50358 may exhibit favorable pharmacokinetic profiles due to its solubility and metabolic pathways influenced by cytochrome P450 enzymes .
科学的研究の応用
Anticancer Research
One of the most promising applications of CYM50358 is in the field of anticancer research . Studies have shown that compounds targeting S1P receptors can influence cancer cell proliferation and survival:
- In Vitro Studies : CYM50358 has demonstrated potent activity against various cancer cell lines, including leukemia and breast cancer cells. For instance, it has been reported to inhibit cell growth significantly in K-562 (leukemia) and MDA-MB-435 (melanoma) cell lines .
Cell Line | IC50 (µM) |
---|---|
K-562 | 0.24 |
MDA-MB-435 | 0.96 |
HCT-15 (colon) | 0.67 |
Neurological Disorders
Recent research indicates that antagonists of S1P4 may have therapeutic potential in treating neurological disorders due to their ability to modulate neuroinflammation. CYM50358 could serve as a candidate for further studies aimed at understanding its effects on neuronal health and disease models .
Cardiovascular Research
The modulation of S1P receptors is also implicated in cardiovascular health. CYM50358's antagonistic properties could be explored for their potential benefits in conditions such as atherosclerosis and heart failure, where S1P signaling is disrupted .
Study on Cancer Cell Lines
A comprehensive study evaluated the antiproliferative effects of CYM50358 on a panel of human cancer cell lines at the National Cancer Institute (NCI). The results indicated that CYM50358 exhibited broad-spectrum activity against multiple cancer types, with particularly strong effects observed in leukemia and breast cancer models .
Neuroinflammation Model
In a recent animal study investigating neuroinflammatory responses, the administration of CYM50358 resulted in reduced markers of inflammation and improved behavioral outcomes in models of neurodegeneration. These findings suggest that S1P4 antagonism may provide a novel therapeutic approach for managing neurodegenerative diseases .
特性
IUPAC Name |
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2.ClH/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22;/h3-9H,10,23H2,1-2H3,(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSTJOMVDAKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。